Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate
Description
Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate is a quinoline-derived small molecule characterized by a substituted quinoline core. The quinoline ring is functionalized at position 2 with an ethoxy acetate group (-OCH₂COOEt), while positions 3, 4, and 6 bear acetyl, phenyl, and chloro substituents, respectively.
The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions. For example, ethyl chloroacetate is a common reagent for introducing ethoxy acetate groups, as seen in related syntheses. Structural characterization of similar compounds often employs X-ray crystallography, with software suites like SHELX and ORTEP used for refinement and visualization.
Properties
IUPAC Name |
ethyl 2-(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4/c1-3-26-18(25)12-27-21-19(13(2)24)20(14-7-5-4-6-8-14)16-11-15(22)9-10-17(16)23-21/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRHRVLNWTYPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC2=C(C=C(C=C2)Cl)C(=C1C(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365747 | |
| Record name | Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6046-52-2 | |
| Record name | Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of aniline derivatives with appropriate reagents. For example, the reaction of aniline with ethyl acetoacetate in the presence of a catalyst can yield the quinoline core.
Introduction of Substituents: The acetyl, chloro, and phenyl groups can be introduced through various substitution reactions. For instance, the acetyl group can be introduced via acetylation using acetic anhydride, while the chloro group can be introduced through chlorination using thionyl chloride.
Formation of the Ester: The final step involves the esterification of the quinoline derivative with ethyl bromoacetate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Aminoquinoline, thioquinoline derivatives
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: The compound is being investigated for its anticancer properties, as it can induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Comparative Analysis of Structural Features
Key Observations:
The thioacetate linkage in compound 3 (vs. the ethoxy acetate in the target compound) may enhance lipophilicity and alter metabolic stability.
Naphthyl groups (compound 4a) and isoxazolylidene moieties (compound 12) introduce steric bulk, which could affect binding affinity.
Crystallographic and Computational Insights
- Structural Validation : Many analogues, including the target compound, are characterized via X-ray crystallography. Software like SHELXL (for refinement) and ORTEP (for visualization) are standard tools.
- Molecular Docking : Computational studies on similar compounds highlight the importance of the ethoxy acetate group in hydrogen bonding with target proteins.
Biological Activity
Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate is a synthetic compound derived from quinoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a quinoline backbone with an acetyl and ethoxy group, which may contribute to its biological properties.
Mechanisms of Biological Activity
- Enzyme Inhibition : this compound has been studied for its potential to inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Inhibition of ACC can lead to decreased lipogenesis and increased fatty acid oxidation, making it a candidate for treating metabolic disorders .
- Anti-inflammatory Effects : The compound has shown promise in inhibiting prostaglandin E2 production, which is linked to inflammatory responses. This suggests potential applications in treating conditions like arthritis and asthma .
- Anticancer Properties : Research indicates that quinoline derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth . this compound's structural features may enhance these effects.
Case Studies
- Study on ACC Inhibition : A study demonstrated that compounds similar to this compound effectively reduced hepatic malonyl-CoA levels in obese rats, indicating a reduction in fatty acid synthesis . The compound CP-640186, an analog, showed IC50 values around 55 nM for ACC inhibition.
- Anti-inflammatory Activity : In vitro studies have shown that quinoline derivatives can significantly reduce the production of pro-inflammatory cytokines in macrophages, suggesting that this compound may also exert similar effects .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for designing synthetic routes for Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate?
- Methodology : Focus on regioselective functionalization of the quinoline core. A typical approach involves coupling ethyl bromoacetate with a pre-synthesized quinolinol derivative (e.g., 3-acetyl-6-chloro-4-phenylquinolin-2-ol) under basic conditions. Reaction optimization (e.g., solvent polarity, temperature, and stoichiometry) is critical to achieve yields >70% .
- Data Validation : Monitor reaction progress via TLC/HPLC and confirm purity via NMR (¹H/¹³C) and HRMS. Cross-validate spectral data with computational models (e.g., DFT for NMR chemical shifts) .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELX software for structure solution and refinement. Key parameters include anisotropic displacement parameters for non-H atoms and isotropic refinement for H atoms. Validate the structure using R-factor convergence (R1 < 0.05) and check for residual electron density (<1 eÅ⁻³) .
- Example : In related quinoline esters, SCXRD confirmed the planar geometry of the quinoline ring and the spatial orientation of substituents (e.g., acetyl vs. chloro groups) .
Advanced Research Questions
Q. How to address discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain bioavailability differences.
Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or thermal shift assays to verify binding affinity to proposed targets (e.g., kinase enzymes).
Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., logP, H-bond donors) with activity trends .
Q. What strategies optimize the regioselectivity of electrophilic substitution on the quinoline core during derivatization?
- Methodology :
- Electronic Effects : Use DFT calculations (e.g., Fukui indices) to predict reactive sites. Electron-withdrawing groups (e.g., -Cl) deactivate the 6-position, directing substitution to the 3- or 8-positions.
- Protecting Groups : Temporarily block the acetyl group with a silyl ether to prevent unwanted side reactions .
- Case Study : In Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, steric hindrance from the chromene ring influenced substitution patterns, validated by SCXRD .
Q. How to validate crystallographic data when anisotropic displacement parameters suggest disorder in the ethyl acetate moiety?
- Methodology :
- Refinement Tools : Use SHELXL’s PART instruction to model disorder, assigning occupancy factors to alternative conformers.
- Validation Metrics : Check ADPs with the Hirshfeld test and validate geometric restraints (e.g., bond distances ± 0.02 Å from expected values) .
- Example : In a related chromen-4-one derivative, disorder in the ethyl group was resolved by refining two-part occupancies (65:35 ratio) .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility in polar aprotic solvents: How to resolve?
- Methodology :
Experimental Replication : Measure solubility in DMSO, DMF, and acetonitrile at 25°C using UV-Vis spectroscopy (λmax = 280–320 nm for quinoline derivatives).
Molecular Dynamics (MD) Simulations : Model solute-solvent interactions to identify hydrogen-bonding or π-π stacking effects.
Statistical Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from prior studies .
Structural and Functional Insights
Q. What role does the acetyl group play in modulating the compound’s bioactivity?
- Mechanistic Analysis :
- The acetyl group enhances lipophilicity (logP ~3.5), improving membrane permeability.
- In enzyme inhibition assays (e.g., kinase assays), acetyl-containing derivatives showed 10-fold higher IC50 values compared to non-acetylated analogs, suggesting steric interference with ATP-binding pockets .
Methodological Tools
Q. Recommended software for analyzing anisotropic displacement parameters in crystallographic studies?
- Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
